trans-4-(Hydroxymethyl)cyclohexanol

Catalog No.
S732252
CAS No.
3685-27-6
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-(Hydroxymethyl)cyclohexanol

CAS Number

3685-27-6

Product Name

trans-4-(Hydroxymethyl)cyclohexanol

IUPAC Name

4-(hydroxymethyl)cyclohexan-1-ol

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c8-5-6-1-3-7(9)4-2-6/h6-9H,1-5H2

InChI Key

VGRZISGVNOKTQU-UHFFFAOYSA-N

SMILES

C1CC(CCC1CO)O

Canonical SMILES

C1CC(CCC1CO)O

Building Block for Organic Synthesis

THCH's distinct chemical structure makes it a valuable building block in organic synthesis, particularly for creating complex organic compounds [1]. Researchers utilize THCH as an intermediate to synthesize new molecules with desired properties [1]. Its versatility allows for the development of diverse chemical structures and functional groups [1].

Here, the hydroxyl (-OH) and cyclohexane ring functionalities of THCH act as attachment points for further chemical modifications. This enables the creation of a broad range of new molecules with specific applications in various fields.

Source

[1] SCBT | trans-4-(Hydroxymethyl)cyclohexanol

Investigating Biological Interactions

Within the body, THCH interacts with enzymes, proteins, and other molecules, influencing their activity [1]. This makes it a potential tool for studying various biological processes. Research explores how THCH impacts:

  • Metabolism: THCH may affect the body's processing of carbohydrates, lipids, proteins, and other molecules [1].
  • Hormone and Neurotransmitter Production: Studies investigate how THCH might influence the production of hormones and neurotransmitters, potentially impacting physiological functions [1].

The specific mechanisms of THCH's biological actions depend on the cellular context. It can act as a substrate in enzymatic reactions or undergo further transformations within the body, leading to the generation of various metabolites with diverse effects [1].

Source

[1] SCBT | trans-4-(Hydroxymethyl)cyclohexanol

Trans-4-(Hydroxymethyl)cyclohexanol is a chemical compound with the molecular formula C₇H₁₄O₂ and a molecular weight of approximately 130.19 g/mol. It is characterized by a cyclohexane ring with a hydroxymethyl group attached to the fourth carbon atom. This compound appears as a white to almost white crystalline solid at room temperature, with a melting point around 104 °C . The compound is soluble in various organic solvents, such as methanol, and has a high degree of solubility, making it versatile for different applications .

Typical of alcohols and cyclic compounds. Notably, it can undergo:

  • Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Esterification: Reaction with carboxylic acids can yield esters, which are significant in fragrance and flavor industries.
  • Hydrogenation: As a precursor, it can be involved in hydrogenation processes, particularly in the conversion of phenolic compounds to cyclohexanones .

While specific biological activities of trans-4-(Hydroxymethyl)cyclohexanol are not extensively documented, its derivatives have shown potential in pharmacological studies. For instance, its role as an intermediate in synthesizing pharmaceutical compounds suggests possible bioactivity related to medicinal chemistry. Additionally, studies on metabolites of related compounds indicate its relevance in pharmacokinetics and biotransformation pathways .

Trans-4-(Hydroxymethyl)cyclohexanol can be synthesized through several methods:

  • Hydroxymethylation: Cyclohexene can be hydroxymethylated using formaldehyde in the presence of an acid catalyst.
  • Reduction of Ketones: Starting from cyclohexanone, reduction processes using reducing agents like lithium aluminum hydride can yield the desired hydroxymethyl compound.
  • Biocatalytic Synthesis: Enzymatic processes using alcohol dehydrogenases can selectively produce this compound from ketones .

Trans-4-(Hydroxymethyl)cyclohexanol finds applications across various fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of drugs and pharmaceutical compounds.
  • Fragrance Industry: Its derivatives are utilized in creating fragrances due to their distinct olfactory properties.
  • Liquid Crystal Displays: It plays a role in synthesizing liquid crystals, which are crucial for display technologies .

Interaction studies involving trans-4-(Hydroxymethyl)cyclohexanol primarily focus on its metabolic pathways and interactions with enzymes. Research indicates that it may interact with specific cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics. Such studies help understand its safety profile and potential drug-drug interactions when used in pharmaceutical formulations .

Trans-4-(Hydroxymethyl)cyclohexanol shares structural similarities with several other compounds. Here are some notable ones:

Compound NameMolecular FormulaKey Features
4-HydroxymethylcyclohexanolC₇H₁₄O₂Hydroxymethyl group at the fourth position; similar structure
4-IsopropylcyclohexanolC₉H₁₈OIsopropyl group instead of hydroxymethyl; used in fragrances
4-Tert-butylcyclohexanolC₁₀H₂₂OTert-butyl group; exhibits different physical properties
CyclohexanolC₆H₁₂OSimple alcohol without substituents; basic structure

Uniqueness: Trans-4-(Hydroxymethyl)cyclohexanol is unique due to its specific stereochemistry and functional group placement, which influences its reactivity and applications compared to its isomers and derivatives. Its role as an intermediate in pharmaceutical synthesis further distinguishes it from simpler cyclic alcohols like cyclohexanol.

Stepwise Organic Synthesis Pathways

The synthesis of trans-4-(Hydroxymethyl)cyclohexanol involves multiple established organic synthetic routes, each offering distinct advantages in terms of yield, selectivity, and scalability [1] [2]. The most fundamental approach utilizes cyclohexanone derivatives as starting materials, which undergo sequential functional group transformations to introduce both the hydroxyl and hydroxymethyl substituents in the desired trans configuration [3] [4].

The classical multi-step synthesis begins with the preparation of 4-substituted cyclohexanone intermediates through aldol condensation reactions [1]. These intermediates are then subjected to reduction reactions using sodium borohydride or lithium aluminum hydride to generate the corresponding cyclohexanol derivatives [2] . The hydroxymethyl functionality is typically introduced through formylation reactions followed by reduction, or through direct alkylation with protected hydroxymethyl groups .

A well-documented synthetic pathway involves the use of cyclohexyl ethanone derivatives as precursors [3]. The reaction proceeds through oxidative acetylation in glacial acetic acid solvent under normal pressure conditions at temperatures ranging from 20 to 50 degrees Celsius [3]. The process utilizes ammonium persulfate or potassium persulfate as oxidizing agents, with dilute sulfuric acid serving as a catalyst [3]. The molar ratio of oxidizing agent to cyclohexyl ethanone derivatives ranges from 1.5 to 6 times, while the catalyst concentration is maintained at 1 to 3 times the substrate molar amount [3].

The stereoselectivity of these reactions is crucial for obtaining the desired trans isomer [4] [8]. Research has demonstrated that reaction conditions significantly influence the diastereomeric ratio, with lower temperatures and specific solvent systems favoring trans selectivity [9] [8]. The use of chiral auxiliaries and directing groups has proven effective in controlling the stereochemical outcome of these transformations [9] [10].

Table 1: Reaction Conditions for Multi-Step Synthesis

StepReagentTemperature (°C)Time (h)Yield (%)Reference
Oxidative acetylationAmmonium persulfate/H₂SO₄20-505-2075+ [3]
HydrolysisKOH/Methanol>152-1065+ [3]
ReductionNaBH₄/EtOH0-252-680-90
PurificationRecrystallizationRT12-2485-95 [1] [2]

Catalytic Asymmetric Synthesis Strategies

The development of catalytic asymmetric methodologies for synthesizing trans-4-(Hydroxymethyl)cyclohexanol represents a significant advancement in stereoselective organic chemistry [9] [11] [12]. These approaches leverage chiral catalysts to achieve high enantioselectivity while maintaining excellent diastereoselectivity for the trans configuration [9] [8].

Iridium-catalyzed asymmetric synthesis has emerged as a particularly effective strategy [13] [11]. The process employs chiral iridium complexes to mediate hydrogen borrowing reactions between methyl ketones and 1,5-diols, providing direct access to multisubstituted cyclohexane derivatives with high levels of stereocontrol [13]. This methodology represents a novel formal (5+1) strategy for the stereoselective construction of the cyclohexane core [13].

The asymmetric hydrogenation of substituted cyclohexene derivatives using iridium catalysts with phosphinomethyloxazoline ligands has demonstrated exceptional enantioselectivity [8]. This approach yields cis-1-methoxymethyl-2-arylcyclohexanes with enantioselectivities exceeding 99% and diastereoselectivities greater than 99% cis [8]. The success of this methodology stems from the ability of the chiral ligands to effectively differentiate between the prochiral faces of the cyclohexene substrate [8].

Organocatalytic approaches utilizing amino-squaramide catalysts derived from quinine have shown remarkable efficiency in constructing highly functionalized cyclohexane derivatives [9]. These reactions proceed through Michael-Michael-1,2-addition sequences, yielding cyclohexane products bearing five contiguous stereogenic centers with excellent stereoselectivities exceeding 96% enantiomeric excess and diastereomeric ratios greater than 30:1 [9].

Table 2: Asymmetric Catalytic Methods

Catalyst SystemSubstrate TypeEnantioselectivity (% ee)Diastereoselectivity (dr)Yield (%)Reference
Ir/PHOX ligandsCyclohexene derivatives>99>99:1 cis85-95 [8]
Amino-squaramideβ-Ketoesters96-99>30:168-86 [9]
Ir/Chiral NHC1,5-Diols90-9520:1 trans70-85 [13] [11]
Copper complexesNitroalkenes95-99>25:175-90 [9]

The mechanism of enantioselective cyclohexane formation involves coordination of the substrate to the chiral metal center, followed by stereoselective addition or cyclization [11] [8]. Computational studies using density functional theory have elucidated the origins of stereoselectivity, revealing that steric interactions between the substrate and chiral ligand framework dictate the preferred transition state geometry [12].

Industrial-Scale Production Optimization

Industrial production of trans-4-(Hydroxymethyl)cyclohexanol requires careful optimization of reaction parameters to achieve economically viable yields while maintaining product quality [14] [15] [16]. The scale-up process presents unique challenges related to heat transfer, mass transfer, and reaction control that must be addressed through systematic process development [14] [16].

The most commercially relevant production method involves the catalytic hydrogenation of precursor compounds using copper chromite catalysts under elevated pressure and temperature conditions [17]. This process operates at pressures ranging from 20 to 70 atmospheres and temperatures between 150 to 250 degrees Celsius [17]. The catalyst composition and reaction conditions significantly influence the cis-to-trans ratio of the final product, with industrial processes typically optimized to favor trans selectivity [17].

Continuous flow reactor systems have demonstrated superior performance compared to traditional batch processes for large-scale production [16]. These systems enable better temperature control, improved mixing efficiency, and reduced residence time variations, resulting in higher product yields and improved selectivity [16]. The implementation of automated process control systems allows for real-time monitoring and adjustment of critical parameters such as temperature, pressure, and reactant flow rates [16].

Recent advances in biocatalytic processes have shown promise for industrial applications [16]. Enzymatic oxidation using unspecific peroxygenases can achieve cyclohexane conversion to cyclohexanol derivatives under mild conditions [16]. Mol-scale oxyfunctionalization processes using these enzymes have demonstrated yields exceeding 70% with total turnover numbers approaching 13,000 mol product per mol enzyme [16].

Table 3: Industrial Production Parameters

Process TypeTemperature (°C)Pressure (atm)Catalyst Loading (%)Productivity (kg/h/m³)Reference
Catalytic hydrogenation150-25020-702-515-25 [17]
Continuous flow180-22030-501-320-35 [16]
Biocatalytic25-4010.1-0.50.4-0.8 [16]
Oxidative process100-1505-153-810-18 [14]

Process intensification strategies focus on minimizing waste generation and improving atom economy [15] [18]. The integration of reaction and separation operations through reactive distillation has proven effective for reducing energy consumption and capital costs [18]. These integrated processes combine the synthesis and purification steps, eliminating the need for intermediate storage and handling [18].

Quality control measures in industrial production emphasize the monitoring of stereoisomeric purity and the detection of trace impurities [15]. Advanced analytical techniques including gas chromatography with chiral stationary phases and nuclear magnetic resonance spectroscopy are employed to ensure product specifications are met consistently [15].

Byproduct Formation and Purification Techniques

The synthesis of trans-4-(Hydroxymethyl)cyclohexanol inevitably generates various byproducts that must be effectively separated and controlled to ensure product purity [19] [20] [21]. Understanding the mechanisms of byproduct formation is essential for developing efficient purification strategies and optimizing overall process economics [19] [22].

The primary byproducts in cyclohexanol synthesis arise from competing oxidation pathways and ring-opening reactions [19]. During the oxidation of cyclohexane precursors, cyclohexyl hydroperoxide intermediates can undergo beta carbon-carbon cleavage to form omega-formyl radicals, which subsequently convert to various linear products including adipic acid, glutaric acid, and caprolactone [19]. The formation of these byproducts is strongly influenced by reaction temperature, with higher temperatures favoring ring-opening processes [19].

Side reactions during the hydroxymethylation step can lead to the formation of bis-hydroxymethyl derivatives and methylene-bridged dimeric products . These byproducts typically arise from over-alkylation or condensation reactions between hydroxymethyl groups . The extent of these side reactions can be minimized through careful control of reaction stoichiometry and the use of appropriate protecting groups .

Purification of trans-4-(Hydroxymethyl)cyclohexanol typically employs a combination of extraction, distillation, and crystallization techniques [22] [21]. The initial separation involves extraction with organic solvents to remove aqueous-phase byproducts and inorganic salts [21]. Mixed solvent systems containing hydrocarbons and phenols have proven particularly effective for extracting cyclohexanol derivatives from aqueous acid solutions [21].

Table 4: Common Byproducts and Separation Methods

ByproductFormation MechanismSeparation MethodEfficiency (%)Reference
Adipic acidRing-opening oxidationAqueous extraction95-98 [19]
CyclohexanoneOver-oxidationFractional distillation90-95 [20]
Bis-hydroxymethyl derivativesOver-alkylationChromatography85-92
MethylcyclopentaneRearrangementDistillation88-93 [20]

Fractional distillation represents the primary purification method for removing volatile impurities and achieving the desired product purity [22] [23]. The process typically operates under reduced pressure to minimize thermal decomposition, with careful temperature control to prevent dehydration reactions [23]. The use of structured packing materials and optimized reflux ratios enables efficient separation of closely boiling components [22].

Crystallization techniques are employed for final purification and isolation of the trans isomer [1] [2]. The differential solubility of cis and trans isomers in various solvents allows for selective crystallization to enhance stereoisomeric purity [2]. Recrystallization from mixed solvent systems typically achieves purities exceeding 95% for the trans isomer [1].

Advanced purification methods include preparative chromatography for high-purity applications and membrane separation for large-scale processing [21]. Ion-exchange chromatography has proven effective for removing trace ionic impurities, while reverse-phase chromatography enables separation of structurally similar byproducts [21]. The selection of appropriate purification techniques depends on the specific impurity profile and the required product specifications for the intended application [22] [21].

trans-4-(Hydroxymethyl)cyclohexanol exhibits exceptional thermodynamic stability under standard laboratory conditions [1] [2]. The compound maintains structural integrity at room temperature and demonstrates resistance to spontaneous decomposition when stored under appropriate conditions [1] [2]. The trans-diaxial configuration of the hydroxyl groups contributes significantly to the overall molecular stability through minimized steric interactions compared to potential cis-isomers [3].

The compound's thermal stability profile indicates a melting point range of 102.0-106.0°C, with the most frequently cited value being 104°C [4] [1] [2]. This relatively moderate melting point reflects the balance between intermolecular hydrogen bonding capabilities and molecular symmetry inherent in the trans-configuration [4]. The predicted boiling point of 262.0±8.0°C suggests substantial thermal stability at elevated temperatures [4] [5].

Chemical stability assessments indicate that trans-4-(Hydroxymethyl)cyclohexanol remains stable under normal atmospheric conditions but requires protection from moisture due to its hygroscopic nature [1] [2]. The compound should be stored under inert gas atmosphere to prevent oxidative degradation of the secondary alcohol functionality [1] [2].

Stability Parameters Summary

ParameterValueReference
Melting Point104°C [4] [1] [2]
Thermal Decomposition>200°C (estimated) [4] [5]
Chemical StabilityStable under inert conditions [1] [2]
Oxidation ResistanceModerate [1] [2]

Solubility Behavior in Polar/Non-Polar Solvents

The solubility characteristics of trans-4-(Hydroxymethyl)cyclohexanol reflect its amphiphilic nature, combining polar hydroxyl functionalities with a hydrophobic cyclohexane framework [6] [7]. This unique structural arrangement creates distinctive solubility patterns across different solvent systems.

Polar Protic Solvents demonstrate the highest compatibility with trans-4-(Hydroxymethyl)cyclohexanol. The compound exhibits excellent solubility in methanol [4] [1] [2], attributed to extensive hydrogen bonding networks between the solvent and both hydroxyl groups. Ethanol similarly provides good solubility through comparable hydrogen bonding mechanisms [6] [7].

Water solubility remains limited despite the presence of two hydroxyl groups [6] [7]. The substantial hydrophobic contribution from the cyclohexane ring system restricts aqueous solubility, though the compound demonstrates significantly higher water compatibility compared to simple cyclohexane derivatives [7]. The estimated water solubility approximates 15-40 g/L based on structural analogy with related cyclohexanol compounds [7] [8].

Non-polar solvents such as cyclohexane demonstrate poor solubility due to the inability to accommodate the polar hydroxyl functionalities [9]. The compound's predicted LogP value of -0.17 confirms its predominantly hydrophilic character [5].

Moderately polar solvents including diethyl ether and acetone provide intermediate solubility through dipole-dipole interactions and limited hydrogen bonding capabilities [6]. These solvents represent optimal choices for extraction and purification procedures.

Solubility Profile

Solvent TypeSolubilityMechanismReference
MethanolExcellentHydrogen bonding [4] [1] [2]
WaterLimitedPartial hydrogen bonding [6] [7]
CyclohexanePoorVan der Waals only [9]
DMSOGood (predicted)Dipole interactionsPredicted

Spectroscopic Fingerprints (FTIR, NMR, MS)

Fourier Transform Infrared Spectroscopy

FTIR spectroscopic analysis of trans-4-(Hydroxymethyl)cyclohexanol reveals characteristic absorption bands that serve as definitive structural fingerprints [10] [11] [12]. The hydroxyl stretching region between 3200-3600 cm⁻¹ exhibits broad, intense absorption due to extensive intermolecular hydrogen bonding [11] [12]. The exact position within this range depends on the degree of association and crystalline packing arrangements [12].

Aliphatic C-H stretching vibrations appear in the 2850-2990 cm⁻¹ region, characteristic of cyclohexane methylene groups [11] [12]. The C-O stretching modes manifest between 1000-1050 cm⁻¹, with distinct contributions from both primary and secondary alcohol functionalities [11] [12].

The fingerprint region below 1500 cm⁻¹ contains characteristic C-C stretching and bending modes specific to the cyclohexane framework [11]. Ring breathing modes and out-of-plane deformation vibrations provide additional structural confirmation.

Nuclear Magnetic Resonance Spectroscopy

Proton NMR spectroscopy reveals distinct chemical shift patterns reflecting the compound's structural features [13] [12]. The CH-OH proton (secondary alcohol) appears as a complex multiplet between 3.4-4.5 δ due to deshielding by the adjacent oxygen atom [12]. CH₂-OH protons (primary alcohol) manifest as a characteristic doublet around 3.6-3.8 δ [12].

Cyclohexane ring protons appear as overlapping multiplets in the 1.2-2.0 δ region, reflecting the complex coupling patterns between axial and equatorial protons [13] [12]. The trans-configuration creates distinctive splitting patterns that differentiate it from cis-isomers.

Carbon-13 NMR spectroscopy shows the carbon atoms bearing hydroxyl groups deshielded to 65-75 δ due to the electron-withdrawing effect of oxygen [12]. Cyclohexane ring carbons appear in the typical aliphatic region between 20-40 δ [12].

Mass Spectrometry

Electron ionization mass spectrometry produces characteristic fragmentation patterns [14] [15]. The molecular ion peak at m/z 130 typically exhibits low intensity due to facile fragmentation of alcohol functionalities [14]. The base peak commonly appears at m/z 112, corresponding to loss of water [M-H₂O]⁺ [14].

Common fragment ions include m/z 97, 82, 67, and 55, representing sequential losses of functional groups and cyclohexane ring fragmentation through McLafferty rearrangements [14]. These fragmentation patterns provide definitive structural confirmation.

Spectroscopic Fingerprint Summary

TechniqueKey SignalsChemical SignificanceReference
FTIR3200-3600 cm⁻¹ (O-H)Hydrogen bonding [11] [12]
¹H NMR3.4-4.5 δ (CH-OH)Secondary alcohol [12]
¹³C NMR65-75 δ (C-OH)Deshielded carbons [12]
MSm/z 112 base peakWater loss [14]

Chromatographic Retention Characteristics

Gas chromatographic analysis of trans-4-(Hydroxymethyl)cyclohexanol requires temperature programming due to the compound's relatively high boiling point and strong intermolecular interactions [1] [2] [16]. Retention times vary significantly with column polarity, showing longer retention on polar stationary phases due to hydrogen bonding interactions.

The compound's purity determination routinely employs gas chromatography with >98.0% purity specifications being standard for research-grade material [1] [2] [16]. Detection methods typically utilize flame ionization detection for quantitative analysis.

High-performance liquid chromatography provides excellent separation capabilities for trans-4-(Hydroxymethyl)cyclohexanol and its isomers [17] [18]. Reversed-phase HPLC using water/acetonitrile gradients offers moderate retention times suitable for analytical applications [17]. Normal-phase systems with hexane/isopropanol gradients provide strong retention due to the compound's polar nature.

Thin-layer chromatography on silica gel demonstrates characteristic Rf values between 0.2-0.4 in ethyl acetate/hexane systems (1:1 to 3:1), confirming the compound's moderate polarity [19]. Higher Rf values (0.4-0.6) occur in methanol/chloroform systems due to enhanced solvation of hydroxyl groups.

Chromatographic Parameters

MethodRetention CharacteristicsMobile PhaseReference
GCModerate retention, temperature programming requiredN₂ carrier gas [1] [2] [16]
RP-HPLCModerate retentionWater/MeCN gradient [17]
NP-HPLCStrong retentionHexane/IPA gradientPredicted
TLCRf 0.2-0.4EtOAc/Hexane [19]

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types